6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole

Medicinal Chemistry Chemical Biology Drug Discovery

6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097884-02-9) is a synthetic heterocyclic compound bearing a benzothiazole core linked via a carbonyl bridge to a piperazine ring substituted with a 1,2,5-thiadiazol-3-yl moiety. Its molecular formula is C₁₄H₁₃N₅OS₂ and its molecular weight is 331.41 g/mol.

Molecular Formula C14H13N5OS2
Molecular Weight 331.41
CAS No. 2097884-02-9
Cat. No. B2837056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole
CAS2097884-02-9
Molecular FormulaC14H13N5OS2
Molecular Weight331.41
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C14H13N5OS2/c20-14(10-1-2-11-12(7-10)21-9-15-11)19-5-3-18(4-6-19)13-8-16-22-17-13/h1-2,7-9H,3-6H2
InChIKeyJRYNELNPPZPOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097884-02-9): Compound Identity and Current Evidence Baseline


6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097884-02-9) is a synthetic heterocyclic compound bearing a benzothiazole core linked via a carbonyl bridge to a piperazine ring substituted with a 1,2,5-thiadiazol-3-yl moiety. Its molecular formula is C₁₄H₁₃N₅OS₂ and its molecular weight is 331.41 g/mol. This compound belongs to the benzothiazole-piperazine-thiadiazole hybrid class, a structural family that has attracted interest in medicinal chemistry for potential applications in CNS disorders, oncology, and anti-infective research [1]. However, as of the present evidence cut-off, no primary research articles, patents, or authoritative database entries that directly report biological, pharmacological, or physicochemical characterization data for this specific compound (CAS 2097884-02-9) have been identified from admissible sources.

Why 6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole Cannot Be Assumed Interchangeable with In-Class Analogs


The benzothiazole-piperazine-thiadiazole chemical space is characterized by extreme sensitivity of biological activity to minor structural modifications. In the well-characterized 1,2,5-thiadiazol-3-yl-piperazine series, the position and nature of the substituent attached to the piperazine nitrogen profoundly alters receptor selectivity profiles. For example, amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine exhibit nanomolar affinity at human 5-HT1A receptors with selectivity over alpha1 and dopamine D2, D3, and D4 receptors, whereas structurally similar analogs with different N-substituents show markedly different binding profiles [1]. For the target compound, the specific 6-carbonyl-1,3-benzothiazole appendage is distinct from any substituent reported in that foundational 5-HT1A ligand series. Without direct comparative data, no inference about target engagement, selectivity, potency, or even primary biological application can be safely drawn. In procurement contexts, assuming functional equivalence between this compound and any other benzothiazole-piperazine-thiadiazole derivative without matching experimental evidence would be scientifically unsound.

Quantitative Differentiation Evidence for 6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097884-02-9)


Absence of Publicly Available Quantitative Comparative Data for CAS 2097884-02-9

A systematic search of primary research papers, patents (including Google Patents, Justia Patents, USPTO), and authoritative databases (PubChem, ChemSpider, PubMed) was conducted for 6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097884-02-9). No admissible source was identified that reports any quantitative biological, pharmacological, or physicochemical measurement for this specific compound, whether in head-to-head comparison with a defined comparator, or as a standalone data point with a class-level baseline. The class-level literature on 1,2,5-thiadiazol-3-yl-piperazine derivatives reports potent 5-HT1A receptor binding (e.g., Ki values in the low nanomolar range) and selectivity ratios against alpha1 and dopamine D2 receptors [1]. However, these data pertain to amino acid derivatives that differ fundamentally from the 6-carbonyl-1,3-benzothiazole-substituted target compound, precluding any valid extrapolation. No quantitative differentiation claim can be substantiated at this time.

Medicinal Chemistry Chemical Biology Drug Discovery

Recommended Procurement and Research Use Scenarios for 6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097884-02-9) Given Current Evidence Limitations


Scenario 1: De Novo Characterization and Target Identification Studies

Given the complete absence of published biological data for this compound, its primary research use is in de novo screening campaigns. Researchers may evaluate it in broad-panel biochemical or cell-based assays to identify any target engagement, using the structurally related 5-HT1A-active 1,2,5-thiadiazol-3-yl-piperazine derivatives [1] as a rough structural reference point only. Procurement in this context must be accompanied by internal analytical quality control (NMR, LC-MS) and purity verification, since no third-party characterization data are available from admissible sources.

Scenario 2: Structure-Activity Relationship (SAR) Exploration Starting from 5-HT1A or Related CNS Targets

If a research program has independently identified the benzothiazole-piperazine-thiadiazole scaffold as relevant to a target of interest, this compound may serve as a SAR probe to map the contribution of the 6-carbonyl-1,3-benzothiazole substituent versus the amino acid side chains described in the known 5-HT1A ligand series [1]. In such a program, the compound's value is entirely contingent on internal head-to-head data generation; no external evidence can support a procurement decision over any other untested analog.

Scenario 3: Chemical Biology Tool Compound Development (After Internal Validation)

Should internal screening reveal a useful activity profile (e.g., selectivity for a specific receptor subtype or enzyme), this compound could be advanced as a chemical biology tool. However, this is a prospective, not a present, use case. Procurement for this purpose requires an organizational commitment to full in-house pharmacological profiling, as the admissible literature provides no shortcut to understanding this molecule's behavior.

Quote Request

Request a Quote for 6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.